4-hydroxy-3-propylBenzonitrile
Description
4-Hydroxy-3-propylbenzonitrile is a substituted benzonitrile derivative featuring a hydroxyl (-OH) group at the para position (C4) and a linear propyl (-C₃H₇) substituent at the meta position (C3) on the aromatic ring. Its molecular formula is C₁₀H₁₁NO, with a calculated molecular weight of 161.20 g/mol.
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-hydroxy-3-propylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-2-3-9-6-8(7-11)4-5-10(9)12/h4-6,12H,2-3H2,1H3 |
InChI Key |
OEAXMDULPNWXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The most relevant structural analog identified in the provided evidence is 3-tert-Butyl-4-hydroxy-benzonitrile (CAS 1307058-54-7). A detailed comparison is summarized below:
Substituent Effects on Properties
Steric and Electronic Effects: The tert-butyl group in 3-tert-Butyl-4-hydroxy-benzonitrile introduces significant steric bulk, which may hinder rotational freedom, increase crystallinity, or reduce solubility in nonpolar solvents compared to the linear propyl chain in 4-hydroxy-3-propylbenzonitrile.
Thermal and Chemical Stability :
- The tert-butyl group’s electron-donating inductive effect could stabilize the aromatic ring against electrophilic substitution reactions, whereas the propyl group’s lack of branching may result in lower thermal stability .
Potential Applications: Both compounds share nitrile and hydroxyl groups, making them candidates for coordination chemistry or intermediates in drug synthesis. However, the tert-butyl derivative’s bulk may favor use in rigid-rod liquid crystals or as a steric shield in catalysts .
Notes
Data Limitations : The provided evidence lacks direct information on 4-hydroxy-3-propylbenzonitrile. Structural comparisons are inferred from its analog, 3-tert-Butyl-4-hydroxy-benzonitrile .
Research Gaps : Empirical data on solubility, melting points, and reactivity for 4-hydroxy-3-propylbenzonitrile are absent in the provided sources, highlighting the need for further experimental validation.
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